molecular formula C11H13ClN2O2S B12494547 2-(benzylsulfanyl)-N'-(chloroacetyl)acetohydrazide

2-(benzylsulfanyl)-N'-(chloroacetyl)acetohydrazide

Cat. No.: B12494547
M. Wt: 272.75 g/mol
InChI Key: SAHLQVCHSCAJJP-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N’-(2-chloroacetyl)acetohydrazide is an organic compound that features a benzylsulfanyl group, a chloroacetyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N’-(2-chloroacetyl)acetohydrazide typically involves the reaction of benzyl mercaptan with chloroacetyl chloride to form benzylsulfanyl chloroacetyl intermediate. This intermediate is then reacted with acetohydrazide under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N’-(2-chloroacetyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(benzylsulfanyl)-N’-(2-chloroacetyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a probe for studying biochemical pathways.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(benzylsulfanyl)-N’-(2-chloroacetyl)acetohydrazide exerts its effects involves interactions with specific molecular targets. For instance, the chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. The benzylsulfanyl group may interact with thiol groups in proteins, affecting their function. These interactions can disrupt cellular processes and lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-N’-(2-chloroacetyl)acetohydrazide is unique due to the presence of both benzylsulfanyl and acetohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H13ClN2O2S

Molecular Weight

272.75 g/mol

IUPAC Name

2-benzylsulfanyl-N'-(2-chloroacetyl)acetohydrazide

InChI

InChI=1S/C11H13ClN2O2S/c12-6-10(15)13-14-11(16)8-17-7-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)(H,14,16)

InChI Key

SAHLQVCHSCAJJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NNC(=O)CCl

Origin of Product

United States

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